1-Ethynyl-3-methyl-5-trifluoromethyl-benzene

Description

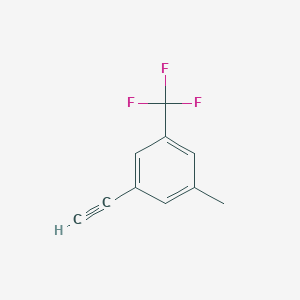

1-Ethynyl-3-methyl-5-trifluoromethyl-benzene (CAS: 2166730-36-3) is a substituted aromatic compound with the molecular formula C₁₀H₇F₃ and a molecular weight of 184.16 g/mol . Its structure features a benzene ring substituted with three distinct groups:

- Ethynyl group (–C≡CH) at position 1,

- Methyl group (–CH₃) at position 3,

- Trifluoromethyl group (–CF₃) at position 4.

However, critical physicochemical data (e.g., melting/boiling points, density) remain unreported in available literature .

Properties

IUPAC Name |

1-ethynyl-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c1-3-8-4-7(2)5-9(6-8)10(11,12)13/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHUGGVPUSPUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Ethynylation of Aromatic Precursors

Method Overview:

This approach involves the direct reaction of suitably substituted aromatic compounds, such as 3-methyl-5-trifluoromethylbenzene derivatives, with ethynylating agents under catalytic conditions. The process typically employs transition metal catalysts, such as palladium complexes, to facilitate the Sonogashira cross-coupling reaction.

- Catalyst: Palladium-based (e.g., Pd(PPh₃)₂Cl₂ or Pd(CH₃CN)₂Cl₂)

- Co-catalyst: Copper iodide (CuI) or copper-free systems have been developed to reduce side reactions

- Base: Triethylamine or similar amines

- Solvent: Commonly used solvents include tetrahydrofuran (THF), acetonitrile, or greener alternatives like 2-methyltetrahydrofuran (2-MeTHF)

- Temperature: Ranges from room temperature to 90°C depending on the catalyst and solvent system

- The Sonogashira coupling of 5-substituted-1,2,3-triiodobenzene derivatives with terminal alkynes has demonstrated high regioselectivity and yields, especially when optimized for temperature and catalyst loading.

- Use of excess arylacetylene derivatives (up to 2 equivalents) improves yields and regioselectivity, avoiding side reactions like homo-coupling.

Indirect Ethynylation via Organometallic Intermediates

Method Overview:

This involves the formation of organometallic reagents such as Grignard reagents from halogenated aromatic compounds, which are then reacted with ethynyl sources.

- Formation of Grignard reagent: Reaction of halogenated aromatic compounds (e.g., 3-methyl-5-trifluoromethylbromobenzene) with magnesium in tetrahydrofuran at controlled temperatures (0–35°C).

- Ethynylation: Addition of the Grignard reagent to ethynyl compounds or acetylenic derivatives, often with excess acetic anhydride to improve yield.

- Allows for high yields when conditions are carefully controlled, especially regarding temperature and molar ratios.

- Suitable for gram-scale synthesis.

- Handling of reactive intermediates requires inert atmosphere and precise temperature control, increasing operational complexity.

Catalytic Cross-Coupling Using Precursors

Method Overview:

Recent advances have utilized cross-coupling reactions, especially Sonogashira coupling, to attach ethynyl groups onto aromatic rings bearing trifluoromethyl groups.

- Highly regioselective mono- and double-couplings at terminal C–I bonds of substituted iodobenzenes have been achieved with excellent yields and selectivity.

- The use of greener solvents like 2-MeTHF and copper-free conditions has been demonstrated to enhance safety and environmental compatibility.

- Catalysts: Palladium complexes with phosphine ligands

- Bases: Triethylamine, sodium hydroxide, or potassium carbonate

- Solvent: THF or environmentally friendly alternatives

- Temperature: Typically around room temperature to 120°C, optimized for selectivity and yield.

Data Summary Table of Preparation Methods

| Method | Precursors | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct Ethynylation (Sonogashira) | 3-methyl-5-trifluoromethylbenzene derivatives | Pd(PPh₃)₂Cl₂ or Pd(CH₃CN)₂Cl₂ | THF, acetonitrile, 2-MeTHF | Room temp – 90°C | Up to 88% | Green solvent systems improve safety |

| Organometallic (Grignard) | Halogenated aromatic compounds | Mg in THF | THF | 0–35°C | High (up to 94%) | Requires inert atmosphere |

| Cross-Coupling (Iodinated Precursors) | 5-substituted-1,2,3-triiodobenzene | Pd catalysts, CuI (optional) | THF, greener solvents | 25–120°C | Up to 88% | High regioselectivity |

Notes on Research Findings

- Catalytic Efficiency: Palladium catalysts, especially in combination with phosphine ligands, have shown high efficiency in facilitating the Sonogashira coupling for aromatic trifluoromethyl compounds.

- Environmental Considerations: Use of greener solvents such as 2-MeTHF and copper-free systems reduces environmental impact and operational hazards.

- Reaction Optimization: Temperature, catalyst loading, and molar ratios are critical parameters influencing yield and selectivity, with recent studies emphasizing mild conditions to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-methyl-5-trifluoromethyl-benzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: Electrophilic aromatic substitution can occur at the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Research Applications

1-Ethynyl-3-methyl-5-trifluoromethyl-benzene serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of pharmaceuticals and agrochemicals. It can participate in various reactions such as nucleophilic substitutions and coupling reactions (e.g., Sonogashira coupling) to form more complex structures .

- Reactivity Studies : The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for studying reaction mechanisms and developing new synthetic methodologies.

Biological Applications

In biological research, this compound is investigated for its potential bioactivity:

- Drug Discovery : The compound is being explored for its therapeutic potential. The trifluoromethyl group is known to influence pharmacokinetics, potentially leading to improved drug candidates with better metabolic stability and bioavailability .

- Enzyme Interaction Studies : Its unique structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and metabolic pathways.

Medical Applications

The medical field has shown interest in this compound for:

- Therapeutic Development : Research is ongoing into its use as a scaffold for developing new drugs targeting specific diseases, leveraging its ability to modulate biological pathways effectively .

Industrial Applications

In industry, the compound finds utility in:

- Specialty Chemicals Production : It is used in creating advanced materials such as polymers and coatings that benefit from the enhanced properties conferred by the trifluoromethyl group .

- Material Science : The compound's stability and unique chemical properties make it valuable for developing materials with specific performance characteristics required in various applications.

Mechanism of Action

The mechanism by which 1-Ethynyl-3-methyl-5-trifluoromethyl-benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below compares 1-Ethynyl-3-methyl-5-trifluoromethyl-benzene with three analogs:

*Calculated based on formula C₁₀H₁₁F₃O.

Key Observations:

Electronic Effects :

- The trifluoromethyl group (–CF₃) in the target compound and 1-ethyl-3-methoxy-5-(trifluoromethyl)benzene strongly withdraws electrons, deactivating the aromatic ring toward electrophilic substitution. However, the methoxy group (–OCH₃) in the latter donates electrons via resonance, creating regioselective reactivity .

- Ethynyl (–C≡CH) and vinyl (–CH=CH₂) groups differ in hybridization (sp vs. sp²), affecting conjugation and stability. Ethynyl’s linear geometry reduces steric hindrance compared to bulkier substituents like alkyl chains .

Applications: Target compound: Potential use in Sonogashira coupling (due to –C≡CH) or as a building block for fluorinated polymers. 1-Ethyl-3-methoxy-5-(trifluoromethyl)benzene: May serve in drug synthesis, leveraging –OCH₃ for directed functionalization . 1-Chloro-3-ethenyl-5-fluorobenzene: Suited for polymerization or halogen-exchange reactions .

Hazard Profiles :

- The methoxy-containing analog (C₁₀H₁₁F₃O) has documented hazards (H315, H319, H335), necessitating precautions against dermal/ocular exposure . Similar risks may apply to the target compound, but data gaps persist .

Biological Activity

1-Ethynyl-3-methyl-5-trifluoromethyl-benzene (CAS No. 2166730-36-3) is an organic compound notable for its unique combination of functional groups, which contributes to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of an ethynyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoromethyl group may modulate the compound's pharmacokinetic properties.

Key Mechanisms:

- Enzyme Interaction : Potential modulation of enzyme activity through binding.

- Receptor Binding : Possible interaction with various receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance antifungal activity due to their ability to disrupt cellular membranes .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antifungal (in vitro) | |

| Glycerol-fluorinated triazole derivatives | ED50 = 59.14 µg/mL (compared to tebuconazole) |

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have demonstrated inhibition of inflammatory cytokines and enzymes involved in inflammatory processes. The presence of trifluoromethyl groups in related compounds has been associated with enhanced anti-inflammatory activity .

| Compound | Activity | Reference |

|---|---|---|

| Triazole derivatives | Inhibition of edema (up to 98.16%) | |

| Pyrazole derivatives | COX-2 inhibition |

Case Studies

- Synthesis and Evaluation : A study synthesized glycerol-fluorinated triazole derivatives from similar precursors and evaluated their antifungal activity against Colletotrichum gloesporioides, revealing promising results that could be extrapolated to this compound due to structural similarities .

- Inflammatory Response Modulation : Research on related pyrazole derivatives showed significant inhibition of inflammatory responses in animal models, suggesting that the incorporation of trifluoromethyl groups could enhance efficacy in anti-inflammatory drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.